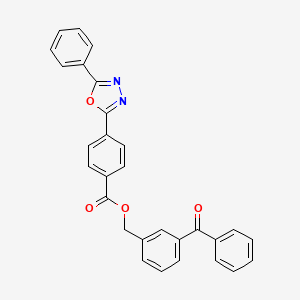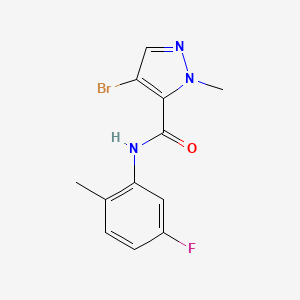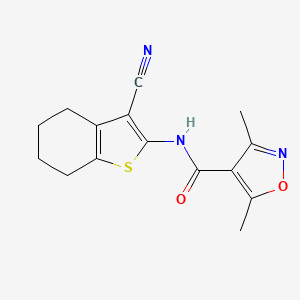![molecular formula C26H28N2O4 B4717402 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4717402.png)
4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide
Vue d'ensemble
Description
4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1999 by scientists at Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mécanisme D'action
4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006 works by inhibiting the activity of several proteins involved in cancer cell growth and survival. Specifically, it inhibits RAF kinase, which is a key protein in the MAPK/ERK signaling pathway that is frequently dysregulated in cancer. 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006 also inhibits VEGF receptor, which is involved in angiogenesis, the process by which tumors grow new blood vessels to support their growth.
Biochemical and physiological effects:
4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor cell growth and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis and reduce tumor blood vessel density. In addition, 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the MAPK/ERK signaling pathway and angiogenesis. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on cancer cells.
Orientations Futures
There are several future directions for research on 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006. One area of interest is in combination therapy, where 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006 is used in combination with other drugs to enhance its antitumor activity. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006 treatment. Finally, there is interest in developing new compounds that are similar to 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006 but may have improved pharmacological properties.
Applications De Recherche Scientifique
4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006 has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including RAF kinase and VEGF receptor. In preclinical studies, 4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide 43-9006 has demonstrated antitumor activity against a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propriétés
IUPAC Name |
4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-3-4-7-19-10-14-21(15-11-19)27-25(29)18-32-22-16-12-20(13-17-22)26(30)28-23-8-5-6-9-24(23)31-2/h5-6,8-17H,3-4,7,18H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOALZOKZSGWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4717330.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4717347.png)




![2-[(3-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4717374.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4717378.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4717392.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4717408.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B4717414.png)
![N-[1-(4-propylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4717421.png)